BMS-1166, chemically known as (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid, is a small-molecule inhibitor of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. [, , , , , ] Developed by Bristol-Myers Squibb, BMS-1166 represents a novel approach to cancer immunotherapy by targeting the PD-1/PD-L1 interaction. [, , , , ] This interaction typically suppresses the immune system's ability to recognize and destroy cancer cells. [, , , , ] By inhibiting this interaction, BMS-1166 aims to enhance the immune response against tumors. [, , , , ]
BMS-1166 was developed by Bristol-Myers Squibb as part of their ongoing research into immune checkpoint inhibitors. It belongs to a class of compounds that are specifically designed to disrupt the PD-1/PD-L1 signaling pathway, which is often exploited by tumors to evade immune detection. This compound is classified as an immunotherapeutic agent and is being investigated for its potential applications in oncology.
The synthesis of BMS-1166 involves several key steps, typically starting from a benzo[d]isothiazole scaffold. The process includes:
BMS-1166 features a complex molecular structure characterized by a specific arrangement of atoms that facilitates its binding to PD-L1. Key structural data includes:
The structural integrity and specific functional groups of BMS-1166 are crucial for its biological activity, particularly in promoting dimerization of PD-L1, which is essential for blocking its interaction with PD-1.
BMS-1166 undergoes several chemical reactions that are pivotal in its mechanism of action:
These reactions highlight the multifaceted role BMS-1166 plays in modulating immune checkpoint pathways.
The mechanism of action for BMS-1166 primarily involves:
Data from various assays indicate that BMS-1166 has a high affinity for PD-L1, demonstrating its potential as an effective immunotherapeutic agent.
BMS-1166 exhibits several notable physical and chemical properties:
These properties are essential for formulating BMS-1166 into therapeutic agents suitable for clinical use.
BMS-1166 is primarily researched for its applications in cancer therapy as an immune checkpoint inhibitor. Its ability to disrupt the PD-L1/PD-1 interaction positions it as a promising candidate for:
Research continues to explore the full therapeutic potential and mechanisms underlying BMS-1166's effects on the immune system, aiming to optimize its use in clinical settings.
The programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis represents a critical immune checkpoint pathway exploited by cancer cells to evade host immune surveillance. PD-1, a 288-amino acid transmembrane protein of the immunoglobulin superfamily, is expressed on activated T cells, B cells, natural killer cells, and monocytes. Its primary ligand PD-L1 (CD274, B7-H1) is frequently overexpressed on tumor cells and antigen-presenting cells within the tumor microenvironment (TME). Upon PD-1/PD-L1 binding, tyrosine phosphorylation occurs within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) of PD-1's cytoplasmic domain. This recruits tyrosine phosphatase SHP-2, which dephosphorylates key signaling molecules in the T-cell receptor (TCR) cascade (e.g., CD3ζ, ZAP70), ultimately suppressing T-cell activation, proliferation, cytokine production, and cytotoxic activity [3] [6] [7].
In triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and other malignancies, tumor cells upregulate PD-L1 expression through inflammatory cytokines (particularly IFN-γ) via JAK/STAT pathways. This creates an immunosuppressive TME where infiltrating T cells become functionally exhausted, permitting uncontrolled tumor growth. PD-L1 expression has emerged as both a prognostic biomarker and predictor of response to immune checkpoint blockade therapies [2] [6].
Monoclonal antibodies (mAbs) targeting PD-1 (pembrolizumab, nivolumab) or PD-L1 (atezolizumab, durvalumab) have revolutionized cancer treatment. However, their therapeutic efficacy is constrained by several intrinsic limitations:
Table 1: Key Limitations of Anti-PD-1/PD-L1 Monoclonal Antibodies
Limitation | Underlying Mechanism | Clinical Consequence |
---|---|---|
Poor Tumor Penetration | Large molecular size (~150 kDa) and steric hindrance | Subtherapeutic concentrations in hypoxic tumor cores |
Immunogenicity | Induction of anti-drug antibodies against murine/humanized domains | Reduced half-life and treatment efficacy |
Cold Tumor Resistance | Inability to activate T-cell priming in immunologically "cold" tumors | Limited efficacy in tumors with low T-cell infiltration |
Administration Logistics | Requirement for intravenous infusion under clinical supervision | Reduced patient compliance and increased healthcare burden |
High Production Costs | Complex manufacturing processes involving mammalian cell culture systems | Limited accessibility in resource-constrained settings |
Additionally, mAbs predominantly target extracellular interactions but cannot modulate intracellular PD-L1 signaling pathways that contribute to tumor progression. Response rates to mAb-based therapies vary significantly (15-60% in TNBC), with many patients developing primary or acquired resistance [2] [4] [8].
Small-molecule inhibitors (SMIs) offer distinct pharmacological advantages over mAbs for disrupting the PD-1/PD-L1 axis:
The development of SMIs has been challenging due to the relatively flat, extensive protein-protein interaction interface (≈1,974 Ų) between PD-1 and PD-L1. However, structural studies identified three hydrophobic pockets within the PD-L1 dimerization interface that serve as druggable sites for small-molecule binding [4] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7